molecular formula C9H10ClN3O B13488041 3-(6-Chloro-3-pyridinyl)-2-piperazinone

3-(6-Chloro-3-pyridinyl)-2-piperazinone

Cat. No.: B13488041
M. Wt: 211.65 g/mol
InChI Key: FKDNPTDMTNIXEL-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-3-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloropyridin-3-yl)piperazin-2-one typically involves the reaction of 6-chloropyridine-3-carboxylic acid with piperazine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(6-chloropyridin-3-yl)piperazin-2-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety allows for various substitution reactions, including nucleophilic substitution with amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

3-(6-Chloropyridin-3-yl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-chloropyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes, blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloropyridin-3-yl)piperazin-2-one
  • 3-(2-Hydroxyethyl)piperazin-2-one
  • 1-(2-pyridin-4-yl-ethyl)piperazine

Uniqueness

3-(6-Chloropyridin-3-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloropyridine moiety enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

3-(6-chloropyridin-3-yl)piperazin-2-one

InChI

InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-13-7)8-9(14)12-4-3-11-8/h1-2,5,8,11H,3-4H2,(H,12,14)

InChI Key

FKDNPTDMTNIXEL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)C2=CN=C(C=C2)Cl

Origin of Product

United States

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